molecular formula C15H11Cl B102838 5-Chloro-5H-dibenzo[a,d][7]annulene CAS No. 18506-04-2

5-Chloro-5H-dibenzo[a,d][7]annulene

Cat. No.: B102838
CAS No.: 18506-04-2
M. Wt: 226.7 g/mol
InChI Key: XUDMFUCJNFYMRZ-UHFFFAOYSA-N
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Description

5-Chloro-5H-dibenzoa,dannulene is an aromatic compound with the molecular formula C15H11Cl. It is a derivative of dibenzoa,dannulene, where one of the hydrogen atoms is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-5H-dibenzoa,dannulene typically involves the chlorination of dibenzoa,dannulene. One common method is the use of a Grignard reagent, where a solution of 1-methyl-4-chloropiperidine in tetrahydrofuran is added dropwise to a cooled solution of dibenzoa,dannulene . This reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 5-Chloro-5H-dibenzoa,dannulene may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-5H-dibenzoa,dannulene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted dibenzoannulene derivatives.

    Oxidation Reactions: Products include oxidized derivatives such as quinones.

    Reduction Reactions: Products include reduced derivatives such as dihydro-dibenzoannulene.

Scientific Research Applications

5-Chloro-5H-dibenzoa,dannulene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-5H-dibenzoa,dannulene involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzoa,dannulene : The parent compound without the chlorine substitution.
  • 5-Bromo-5H-dibenzoa,dannulene : A similar compound with a bromine atom instead of chlorine.
  • 5-Iodo-5H-dibenzoa,dannulene : A similar compound with an iodine atom instead of chlorine.

Uniqueness

5-Chloro-5H-dibenzoa,dannulene is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDMFUCJNFYMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454323
Record name 5-chloro-5H-dibenzo[a,d]cycloheptene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18506-04-2
Record name 5-chloro-5H-dibenzo[a,d]cycloheptene
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URL https://comptox.epa.gov/dashboard/DTXSID60454323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18506-04-2
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Synthesis routes and methods I

Procedure details

Certain of these prior art methods are described in U.S. Pat. No. 3,372,196 of Edward L. Engelhardt and in a publication of Engelhardt et al., J. Med. Chem., 11, 326-332 (1968). One such typical method begins with 5H-dibenzo[a,d]cycloheptene-5-one and first converts the ketone to the corresponding 5-hydroxy compound by reduction with borohydride followed by treatment with dry hydrogen chloride to produce the corresponding 5-chloro-5H-dibenzo[a,d]cycloheptene. This compound is then coupled with a Grignard reagent derived from dimethylaminopropyl chloride to produce the desired N,N-dimethyl-5H-dibenzo[a,d]cycloheptene-5-propylamine which is demethylated to the corresponding N-methyl derivative. Another method, disclosed in the above-mentioned patent, to prepare compounds of the type described involves the reaction of a 5H-dibenzo[a,d]cycloheptene-5-one with an alkoxypropyl magnesium halide to produce the corresponding 5-alkoxypropyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene and reducing this compound using hydrogen iodide in acetic anhydride to produce a 5-(3-iodopropyl)-5H-dibenzo[a,d]cycloheptene in low yield. This compound is then reacted with ammonia or a lower alkyl or dialkyl amine to produce the corresponding 5-(3-aminopropyl, 3-alkylaminopropyl, or 3-dialkylaminopropyl)-5H-dibenzo[a,d]cycloheptene. Compounds of this type have tetrabenazine antagonist activity and are useful in the treatment of humans affected by depression as reported in the above-noted J. Med. Chem. article or as disclosed in the above-noted U.S. Pat. No. 3,372,196 of Engelhardt or are useful as intermediates in the preparation of such compounds.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In this preparation 25 ml. of thionyl chloride is added dropwise, with vigorous stirring, to a slurry of 5 g. of 5H-dibenzo[a,d]cyclohepten-5-ol in 50 ml. of anhydrous benzene containing five drops of pydridine, at about 0°C. The resulting mixture is continually stirred and allowed to heat to room temperature and then allowed to stand for 4 hours. The resulting mixture is then evaporated under vacuum to remove solvent and excess reagent affording a crystalline residue of 5-chloro-5H-dibenzo[a,d]cycloheptene which is then further dried under vacuum.
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Synthesis routes and methods IV

Procedure details

5.00 grams (24 millimoles) of 5H-dibenzo[a,d]cyclohepten-5-ol and 8.57 grams (72 millimoles) of thionyl chloride were heated together in refluxing benzene for 0.5 hour, then the solvent was vaporized to obtain a 5-chloro-5H-dibenzo[a,d]cycloheptene intermediate as residue.
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